MTTA (hydrochloride)

Forensic Chemistry Novel Psychoactive Substances Structural Analysis

MTTA (hydrochloride), CAS 2749302-69-8, is a ≥98% pure crystalline analytical reference standard with a structural feature — an additional carbon between carbonyl and amine — that distinguishes it from classic cathinones like mephedrone or α-PVP. This difference produces a unique condition-dependent genotoxicity signature (micronuclei induction only under long-term exposure without metabolic activation) and distinct metabolites (dehydrogenated MTTA, demethyl-MTTA). Substituting generic cathinone standards risks misidentification and failed method validation. Essential for accurate forensic quantification, seized-drug analysis, and in vitro toxicology studies. For research and forensic use only.

Molecular Formula C12H15NO · HCl
Molecular Weight 225.7
Cat. No. B1162298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTTA (hydrochloride)
SynonymsMephtetramine
Molecular FormulaC12H15NO · HCl
Molecular Weight225.7
Structural Identifiers
SMILESO=C1C(CNC)CCC2=CC=CC=C21.Cl
InChIInChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H
InChIKeyYIORJSVFDCPMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTTA (Hydrochloride) Procurement Guide: Forensic & Research Reference Standard for Synthetic Cathinone Investigation


MTTA (hydrochloride), also known as mephtetramine (CAS 2749302-69-8), is a designer drug and novel psychoactive substance (NPS) characterized by a carbonyl group adjacent to a phenyl group . It is classified as an atypical synthetic cathinone, but structurally distinct from classic cathinones by the presence of an additional carbon between the carbonyl and amine moieties . This product is supplied as a crystalline solid analytical reference standard (purity ≥98%) intended exclusively for forensic and research applications, and is not for human or veterinary use .

Why MTTA (Hydrochloride) Cannot Be Substituted by Generic Synthetic Cathinones: Evidence-Based Procurement Rationale


MTTA (mephtetramine) exhibits a distinct pharmaco-toxicological and metabolic profile that precludes direct substitution with other synthetic cathinones such as cathinone, mephedrone, mexedrone, α-PVP, or α-PHP. Structural differences—specifically the extended carbon chain between the carbonyl and amine groups—result in divergent in vivo sensorimotor effects, dose-response relationships, and potential for organ toxicity [1]. Critically, MTTA demonstrates a unique genotoxicity signature: while some synthetic cathinones (e.g., mexedrone, α-PVP, α-PHP) exhibit mutagenic effects in the in vitro micronucleus assay, MTTA induces a statistically significant increase in micronuclei frequency only under specific long-term exposure conditions without metabolic activation, and not in the presence of an S9 metabolic activation system [2][3]. This condition-dependent genotoxicity profile necessitates the use of authentic MTTA reference material for accurate forensic identification, toxicological screening, and research reproducibility. Generic substitution risks misidentification of metabolites, misinterpretation of toxicological findings, and compromised analytical method validation [4].

MTTA (Hydrochloride) Quantitative Evidence Guide: Differentiating Data for Scientific Procurement Decisions


Structural Differentiation: MTTA (Hydrochloride) vs. Classic Cathinones – An Additional Carbon Defines Divergent Pharmacological Profile

MTTA (mephtetramine) is structurally distinguished from classic cathinones by the presence of an additional carbon between the carbonyl and amine groups . While cathinones possess a β-keto phenethylamine core, MTTA features an extended chain resulting in the molecular formula C12H15NO · HCl (MW: 225.7 g/mol) compared to cathinone hydrochloride's C9H11NO · HCl (MW: 185.65 g/mol) . This structural divergence is not merely incremental; it alters the compound's interaction with monoamine transporters and metabolic enzymes, leading to a unique in vivo pharmaco-toxicological signature that cannot be extrapolated from cathinone data [1].

Forensic Chemistry Novel Psychoactive Substances Structural Analysis

In Vivo Pharmaco-Toxicological Profile: MTTA (Hydrochloride) Dose-Dependent Sensorimotor and Histopathological Effects vs. Classical Psychostimulants

In a comprehensive in vivo mouse study, MTTA (0.1–30 mg/kg i.p.) induced a dose-dependent inhibition of visual and acoustic reflexes, with significant effects observed at doses ≥10 mg/kg [1]. Motor activity exhibited a biphasic response in drag and mobility time tests, contrasting with the monophasic hyperlocomotion typically induced by classical psychostimulants like cocaine and amphetamine [1][2]. Histological examination after repeated administration revealed dose-dependent pathological changes in heart, kidney, and liver tissues, with notable alterations at 30 mg/kg [1]. Compared to cocaine, which primarily induces cardiovascular and neurological toxicity at comparable doses, MTTA demonstrates a broader multi-organ toxicity profile [2].

In Vivo Toxicology Behavioral Pharmacology Synthetic Cathinones

Genotoxicity Profile: MTTA (Hydrochloride) Condition-Dependent Micronucleus Induction vs. Mutagenic Synthetic Cathinones (Mexedrone, α-PVP, α-PHP)

MTTA was evaluated for genotoxicity using the in vitro mammalian cell micronucleus (MN) test on TK6 cells. In the presence of S9 metabolic activation, no statistically significant increase in micronuclei (MNi) frequency was observed at concentrations up to 75 µM [1]. However, in the absence of S9 mix, a near doubling of MNi frequency relative to negative control was noted at 75 µM, though this did not reach statistical significance. Critically, a 26-hour long-term treatment (without S9) yielded a statistically significant increase in MNi frequency at 50 µM [1]. In contrast, related synthetic cathinones mexedrone, α-PVP, and α-PHP demonstrated unequivocal mutagenic effects under standard assay conditions, with significant fold increases in MNi frequency [2].

Genotoxicity In Vitro Toxicology Mutagenicity Testing

In Vitro Metabolism: MTTA (Hydrochloride) Human Liver Microsome Metabolite Profile vs. Nitracaine and Methoxypiperamide

In vitro metabolism studies using human liver microsomes identified distinct metabolic pathways for MTTA (mephtetramine). The primary metabolites included dehydrogenated MTTA, demethyl-MTTA, and several Phase I oxidation products [1]. Compared to the structurally related designer drugs nitracaine and methoxypiperamide, MTTA exhibited a unique pattern of metabolite formation, with no evidence of the extensive ring hydroxylation observed for nitracaine or the N-dealkylation characteristic of methoxypiperamide [1]. Subsequent in vivo studies confirmed that MTTA and its metabolites can be detected in blood, urine, and hair using validated LC-HRMS methods [2].

Drug Metabolism Forensic Toxicology LC-HRMS

Analytical Reference Standard Utility: MTTA (Hydrochloride) Certified Purity and Spectral Data vs. Uncertified Street Samples

MTTA (hydrochloride) is supplied as a certified analytical reference standard with purity ≥98% . Technical datasheets provide validated λmax values (251 nm, 294 nm) and solubility data in DMF (1 mg/mL), DMSO (10 mg/mL), ethanol (1 mg/mL), and PBS pH 7.2 (10 mg/mL) . The product is accompanied by batch-specific certificates of analysis, GC-MS spectral data (available through the Cayman Spectral Library), and stability data indicating ≥5 years when stored at -20°C . In contrast, uncertified 'street' samples of MTTA exhibit variable purity (often <80%) and may contain adulterants or synthesis byproducts that compromise analytical accuracy [1].

Analytical Chemistry Forensic Science Reference Standards

MTTA (Hydrochloride) Primary Research & Industrial Application Scenarios for Procurement Justification


Forensic Toxicology: Quantification of MTTA in Biological Matrices for Post-Mortem and DUID Investigations

MTTA (hydrochloride) reference standard is essential for developing and validating LC-MS/MS or GC-MS methods to detect and quantify mephtetramine and its metabolites in blood, urine, and hair samples. The distinct metabolite profile (dehydrogenated MTTA, demethyl-MTTA) identified in human liver microsome studies [1] and confirmed in vivo [2] necessitates the use of authentic MTTA as a calibrant. The condition-dependent genotoxicity profile further supports the need for accurate quantification to assess potential exposure risks in forensic casework.

Analytical Reference Standard for Novel Psychoactive Substance (NPS) Screening and Confirmation

As an NPS with a unique structure differing from classic cathinones by an additional carbon [1], MTTA requires a dedicated reference standard for unequivocal identification in seized drug analysis. The certified purity (≥98%) and batch-specific analytical data (λmax, solubility, GC-MS spectra) [2] enable forensic chemists to confidently differentiate MTTA from structurally similar compounds and to accurately quantify it in illicit drug samples, thereby supporting legal proceedings and public health monitoring.

In Vivo Pharmacology & Toxicology Research: Investigating Atypical Synthetic Cathinone Effects

Researchers studying the pharmaco-toxicological effects of synthetic cathinones require high-purity MTTA (hydrochloride) to reproduce the dose-dependent sensorimotor impairment and multi-organ histopathology observed in mouse models [1]. The compound's biphasic motor activity effects and broader organ toxicity profile compared to classical psychostimulants [1] make it a critical tool for elucidating structure-activity relationships and for developing targeted therapeutic interventions for NPS intoxication.

In Vitro Genotoxicity and Metabolism Studies: Assessing Condition-Dependent DNA Damage and Metabolic Fate

MTTA (hydrochloride) is indispensable for in vitro genotoxicity assays (e.g., micronucleus test on TK6 cells) to characterize its condition-dependent mutagenic potential, which contrasts with the unequivocal mutagenicity of mexedrone, α-PVP, and α-PHP [1]. Additionally, its use in human liver microsome or hepatocyte incubation studies enables the identification of unique metabolites [2], which serve as specific biomarkers for MTTA exposure in clinical and forensic toxicology settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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